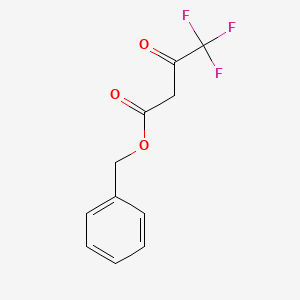

benzyl4,4,4-trifluoro-3-oxobutanoate

Description

BenchChem offers high-quality benzyl4,4,4-trifluoro-3-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl4,4,4-trifluoro-3-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H9F3O3 |

|---|---|

Molecular Weight |

246.18 g/mol |

IUPAC Name |

benzyl 4,4,4-trifluoro-3-oxobutanoate |

InChI |

InChI=1S/C11H9F3O3/c12-11(13,14)9(15)6-10(16)17-7-8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChI Key |

WMVBJZJEKKTDBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(=O)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Benzyl 4,4,4-Trifluoroacetoacetate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4,4,4-trifluoroacetoacetate, also known as benzyl 4,4,4-trifluoro-3-oxobutanoate, is a fluorinated β-ketoester of significant interest in synthetic organic chemistry. The incorporation of a trifluoromethyl group (CF3) into organic molecules can profoundly alter their physical, chemical, and biological properties. This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, making trifluoromethylated compounds highly valuable in the development of pharmaceuticals and agrochemicals. While the ethyl ester analogue, ethyl 4,4,4-trifluoroacetoacetate, is more commonly cited, the benzyl ester provides an alternative and sometimes advantageous building block in multistep syntheses, particularly when specific cleavage conditions or steric properties are desired. This guide provides a comprehensive overview of the chemical structure, molecular weight, synthesis, and potential applications of benzyl 4,4,4-trifluoroacetoacetate.

Chemical Structure and Molecular Weight

The chemical structure of benzyl 4,4,4-trifluoroacetoacetate consists of a benzyl ester of acetoacetic acid where the terminal methyl group is substituted with three fluorine atoms. This structure combines the reactivity of a β-ketoester with the unique electronic properties of the trifluoromethyl group.

The molecular formula for benzyl 4,4,4-trifluoroacetoacetate is C₁₁H₉F₃O₃. Based on this formula, the calculated molecular weight is approximately 246.18 g/mol .

Key Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₉F₃O₃ |

| Molecular Weight | 246.18 g/mol |

| IUPAC Name | Benzyl 4,4,4-trifluoro-3-oxobutanoate |

| Synonyms | Benzyl 4,4,4-trifluoroacetoacetate |

Structural Diagram

Technical Guide: Solubility Profile and Solvent Compatibility of Benzyl 4,4,4-Trifluoroacetoacetate

[1][2][3][4]

Executive Summary

Benzyl 4,4,4-trifluoroacetoacetate (CAS 83097-87-4 ) is a critical fluorinated building block used in the synthesis of pharmaceutical intermediates, particularly for introducing trifluoromethyl (

This guide provides a definitive analysis of its solubility landscape, physicochemical properties, and solvent-dependent reactivity.[1][2] It addresses the specific challenges posed by the electron-withdrawing

Chemical Profile & Physicochemical Properties[1][3][4][5][6][7][8][9]

Understanding the solubility of benzyl 4,4,4-trifluoroacetoacetate requires an analysis of its competing structural domains: the lipophilic benzyl/fluoro moieties and the polar 1,3-dicarbonyl core.[1][2][3]

| Property | Data / Characteristic | Impact on Solubility |

| CAS Number | 83097-87-4 | Unique identifier for procurement/safety. |

| Molecular Formula | Moderate molecular weight (246.18 g/mol ).[3][4] | |

| Physical State | Colorless to pale yellow oil | Miscible with most organic liquids; no crystal lattice energy to overcome.[3][4] |

| Boiling Point | 81–82 °C @ 0.2 mmHg | High boiling point at atm pressure; requires high-boiling solvents for reflux.[4] |

| LogP (Predicted) | ~2.5 – 2.8 | Lipophilic; indicates poor water solubility but high affinity for organic media.[3][4] |

| Electronic Effect | Strong EWG ( | Increases acidity of |

Solubility Landscape

The solubility of benzyl 4,4,4-trifluoroacetoacetate is governed by "like-dissolves-like" principles, modified by the specific interactions of the trifluoromethyl group.[1][2][3][4] The

Solvent Compatibility Matrix[2][4]

| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes & Recommendations |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent | Preferred for Reactions. High solubility due to polarizability match.[1][4] Ideal for low-temp reactions.[4] |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Excellent | Preferred for Synthesis. Used in Dean-Stark conditions to drive formation or condensation.[2][4] |

| Polar Aprotic | THF, Ethyl Acetate, Acetonitrile, DMF, DMSO | Excellent | Good for Nucleophilic Attacks. High solubility.[2][4] DMSO/DMF recommended only if high temp is required.[3][4] |

| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Good (Conditional) | CAUTION: Soluble, but risk of transesterification (exchange of benzyl for methyl/ethyl) if catalyzed by acid/base.[2][3][4] |

| Ethers | Diethyl Ether, MTBE, 1,4-Dioxane | Good | Suitable for extractions and workups.[2][4] |

| Alkanes | Hexanes, Heptane, Pentane | Moderate/Low | Often used to precipitate impurities or as a co-solvent.[2][3][4] The compound may oil out at low temperatures.[4] |

| Aqueous Media | Water, Brine | Insoluble | Immiscible.[2][3][4] Forms a biphasic system. Useful for aqueous workups to remove salts.[3][4] |

The Fluorine Effect on Solvation

The trifluoromethyl group is both hydrophobic and lipophobic to some extent (fluorous effect), but in this molecule, it primarily enhances lipophilicity compared to a methyl group.[2]

-

Dipole-Dipole Interactions: The

bonds create a strong local dipole, enhancing solubility in polar aprotic solvents like Acetone and THF.[3][4]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Hydrogen Bonding: The carbonyl oxygens act as H-bond acceptors.[1][4] However, the

group withdraws electron density, slightly reducing the basicity of the carbonyls, making them less effective H-bond acceptors than non-fluorinated analogs.[2]

Mechanistic Insight: Keto-Enol Tautomerism[1][3][4][10][11]

A critical factor in solubility and reactivity is the tautomeric equilibrium.[4] The strong electron-withdrawing nature of the

Tautomeric Equilibrium Diagram[4]

Figure 1: The keto-enol tautomerism is heavily influenced by solvent polarity.[1][4][5] In non-polar solvents (Toluene, Hexane), the intramolecularly hydrogen-bonded enol form predominates (

Experimental Protocols

Protocol: Solubility Determination (Visual Method)

Use this protocol to verify solubility for process development.[3][4]

Materials:

-

Benzyl 4,4,4-trifluoroacetoacetate (100 mg per test)[1][2][3][4]

-

Solvents (HPLC grade): Toluene, Methanol, Hexanes, Water.[1][2][3]

-

Scintillation vials (20 mL).

Procedure:

-

Preparation: Weigh 100 mg of the benzyl ester into a clean, dry scintillation vial.

-

Solvent Addition: Add the solvent in 100 µL increments (simulating high concentration).

-

Observation:

-

Heating: If insoluble at RT, heat to 40°C. If it dissolves, it is "soluble hot."[1][2][3][4]

-

Cooling: Allow to return to RT to check for "oiling out" (common with fluorinated esters in alkanes).

Protocol: Solvent Selection for Synthesis[1][3][4]

Safety & Handling (Fluorinated Esters)

-

Inhalation: Fluorinated esters can cause respiratory irritation.[3][4] Always handle in a fume hood.[3]

-

Skin Contact: Lipophilic nature allows rapid skin absorption.[3][4] Wear nitrile gloves (0.11 mm minimum).[3][4]

-

Hydrolysis: Avoid prolonged exposure to moisture.[3][4] Hydrolysis yields benzyl alcohol and trifluoroacetoacetic acid (unstable, decarboxylates to trifluoroacetone).

References

-

Preparation of Benzyl 4,4,4-trifluoro-3-oxobutanoate. United States Patent 4396626.[1][4] (Describes synthesis via transesterification in toluene).

- Solvent Effects on Keto-Enol Equilibria.Journal of Organic Chemistry.

-

Ethyl 4,4,4-trifluoroacetoacetate Safety Data Sheet. Fisher Scientific. (Surrogate safety data for the benzyl analog).

-

Fluorine in Medicinal Chemistry.Journal of Medicinal Chemistry.

groups).

Sources

- 1. echemi.com [echemi.com]

- 2. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 3. lookchem.com [lookchem.com]

- 4. Ethyl 4,4,4-trifluoroacetoacetate | C6H7F3O3 | CID 67793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cores.research.asu.edu [cores.research.asu.edu]

trifluoromethylated beta-keto esters for medicinal chemistry

Trifluoromethylated -Keto Esters: A Strategic Guide for Medicinal Chemistry

Introduction: The Fluorine Imperative

In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tool for modulating pharmacokinetics and potency.[1] Among the available building blocks, trifluoromethylated

These scaffolds serve as versatile linchpins for constructing trifluoromethylated heterocycles (pyrazoles, pyrimidines, isoxazoles) found in blockbuster drugs like Celecoxib and Mefloquine .[3] Unlike their non-fluorinated counterparts, these compounds exhibit unique physicochemical behaviors—such as stable gem-diol formation and significantly enhanced acidity—that necessitate tailored experimental protocols.[2][3]

This guide provides an in-depth technical analysis of these building blocks, moving beyond basic synthesis to address reactivity, regiocontrol, and application in high-value drug discovery campaigns.[2][3]

Physicochemical Profile & Reactivity

Understanding the electronic influence of the trifluoromethyl (

Electronic Effects and Acidity

The

-

pKa Shift: While ethyl acetoacetate has a pKa of

, the pKa of ethyl 4,4,4-trifluoroacetoacetate is approximately 7.8 .[2][3] This enhanced acidity allows for deprotonation using milder bases (e.g., -

Nucleophilicity: The resulting enolate is less nucleophilic, often requiring higher temperatures or more reactive electrophiles for alkylation.[1][3]

The Hydration Challenge (Gem-Diol Formation)

Unlike typical ketones, the trifluoromethyl ketone moiety is highly electrophilic.[1] In the presence of moisture, it exists in equilibrium with its gem-diol (hydrate) form.[1]

-

Impact: The hydrate is nucleophilically inert at the ketone carbon.[1][3]

-

Protocol Adjustment: Reactions requiring nucleophilic attack at the ketone (e.g., Schiff base formation) often require dehydrating conditions (Dean-Stark trap, molecular sieves, or azeotropic distillation) to shift the equilibrium back to the reactive carbonyl.

Data Summary: Fluorinated vs. Non-Fluorinated

| Property | Ethyl Acetoacetate (EAA) | Ethyl 4,4,4-Trifluoroacetoacetate (ETFAA) | Implication |

| pKa (H2O) | ~10.7 | ~7.8 | Milder bases can generate enolates; enolates are more stable.[2][3] |

| Ketone State | Predominantly Keto/Enol | Keto/Enol/Gem-Diol | Hydrate formation can stall reactions; requires water removal.[1][2][3] |

| Electrophilicity | Moderate | High (at C-CF3) | Rapid attack by nucleophiles, but prone to reversibility.[1][2][3] |

| Lipophilicity | Low | High | Increases logP of final drug molecules; improves membrane permeability.[1][3] |

Synthetic Access

While ETFAA is commercially available, custom analogs often require de novo synthesis.[1][2][3] The standard approach is the Claisen condensation.[1]

Protocol: Claisen Condensation of Trifluoroacetate

Reaction: Ethyl Trifluoroacetate + Ethyl Acetate

Step-by-Step Methodology:

-

Preparation of Alkoxide: In a flame-dried 3-neck flask under

, dissolve sodium metal (1.0 equiv) in anhydrous ethanol to generate NaOEt in situ. -

Condensation: Cool to 0°C. Add ethyl trifluoroacetate (1.0 equiv).

-

Addition: Dropwise add ethyl acetate (1.0 equiv) over 1 hour. The reaction is exothermic.[1][3]

-

Reflux: Warm to room temperature, then reflux for 3–4 hours. The solution will turn dark orange/red.[1][3]

-

Workup (Critical):

-

Purification: Distillation (bp ~130°C) yields the clear liquid product.

Synthetic Utility: Heterocycle Construction

The primary utility of these esters in medicinal chemistry is the regioselective synthesis of azoles.[1]

Pyrazole Synthesis & Regioselectivity

The reaction of ETFAA with hydrazines is the most common transformation, yet it is plagued by regioselectivity issues.[1]

The Regioselectivity Paradox: When reacting ETFAA with methylhydrazine , two isomers are possible:

-

1-Methyl-3-(trifluoromethyl)pyrazol-5-ol (3-CF3 isomer) [2][3]

-

1-Methyl-5-(trifluoromethyl)pyrazol-5-ol (5-CF3 isomer) [2][3][5]

Contrary to simple steric predictions, under standard conditions (EtOH, reflux), the 3-CF3 isomer is often favored (Selectivity ~6:1 to >90:1 depending on exact conditions). This suggests the smaller

DOT Diagram: Pyrazole Regioselectivity Pathways

Caption: Reaction pathways for methylhydrazine condensation. Path A predominates in standard alcoholic solvents, yielding the 3-CF3 isomer.[2][3]

Protocol: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol[2][3]

-

Setup: Dissolve ETFAA (10 mmol) in Ethanol (20 mL).

-

Addition: Add Methylhydrazine (11 mmol) dropwise at 0°C. Caution: Exothermic.

-

Reaction: Stir at 0°C for 30 min, then reflux for 2 hours.

-

Isolation: Cool to room temperature. The product often precipitates.[1][3] If not, concentrate and recrystallize from hexanes/EtOAc.[1][2][3]

-

Validation:

NMR should show a characteristic singlet for the pyrazole ring proton and the N-Methyl group.[1][3]

Advanced Application: Chiral -Hydroxy Esters

Beyond heterocycles, ETFAA is a precursor for chiral

Biocatalytic Reduction:

Chemical reduction (e.g.,

References

-

Synthesis of Trifluoromethyl Ketones and Esters

-

Regioselectivity of Pyrazole Synthesis

-

General Reactivity of Beta-Keto Esters

-

Physical Properties (ETFAA)

-

Industrial Synthesis of Pyrazole Intermediates

Sources

- 1. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. Ethyl 4,4,4-trifluoroacetoacetate | C6H7F3O3 | CID 67793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Note: High-Yield Synthesis of Benzyl 4,4,4-Trifluoro-3-Oxobutanoate via Catalytic Transesterification

Executive Summary

This application note details the protocol for synthesizing Benzyl 4,4,4-trifluoro-3-oxobutanoate (Benzyl trifluoroacetoacetate) from its ethyl ester precursor. This transformation is critical in medicinal chemistry, as the benzyl ester serves as a versatile protecting group, removable via hydrogenolysis (

While standard transesterification is routine, the introduction of the electron-withdrawing trifluoromethyl (

Scientific Principles & Reaction Design

The Challenge of Fluorinated -Keto Esters

The

-

Increased Acidity: The pKa of the

-methylene protons is lower than in non-fluorinated analogs, stabilizing the enol form. -

Hydrate Formation: The

-ketone is highly electrophilic. In the presence of moisture, it readily forms a gem-diol (hydrate), which can stall the catalytic cycle. -

Thermodynamic Equilibrium: Transesterification is reversible. The equilibrium constant (

) is typically near 1. To drive the reaction to completion, the leaving alcohol (ethanol, bp 78°C) must be continuously removed while retaining the higher-boiling benzyl alcohol (bp 205°C).

Catalyst Selection Strategy

-

Acid Catalysis (e.g., p-TsOH): Not Recommended. High temperatures with strong acids can lead to decarboxylation of the

-keto acid intermediate if hydrolysis occurs. -

Base Catalysis (e.g., NaOEt): Risky. Can induce retro-Claisen condensation or polymerization due to the high acidity of the

-protons. -

Titanium(IV) Isopropoxide (

): Selected. Acts as a mild Lewis acid. It activates the ester carbonyl for nucleophilic attack while tolerating the enol form. It also acts as a water scavenger, preventing hydrate formation.

Reaction Mechanism (Lewis Acid Catalysis)

The titanium center coordinates to the ester carbonyl, increasing its susceptibility to nucleophilic attack by benzyl alcohol. The expulsion of ethanol is driven thermally.

Figure 1: Simplified mechanism of Titanium-mediated transesterification.

Detailed Experimental Protocol

Method A: Titanium(IV)-Mediated Transesterification (Recommended)

This method offers the highest reliability for fluorinated substrates, minimizing side reactions.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 184.11 | 1.0 | Substrate |

| Benzyl Alcohol | 108.14 | 1.2 | Nucleophile |

| Titanium(IV) Isopropoxide | 284.22 | 0.05 (5 mol%) | Catalyst |

| Toluene | 92.14 | Solvent | Azeotropic Agent |

| Molecular Sieves (4Å) | N/A | N/A | Water Scavenger |

Equipment Setup

-

Reaction Vessel: 3-neck Round Bottom Flask (RBF).

-

Distillation: Dean-Stark trap (or short-path distillation head) equipped with a reflux condenser.

-

Atmosphere: Nitrogen or Argon inlet (moisture sensitivity).

Step-by-Step Procedure

-

Preparation: Flame-dry the glassware and cool under a stream of nitrogen.

-

Charging: Add Ethyl 4,4,4-trifluoro-3-oxobutanoate (100 mmol, 18.4 g) and Benzyl Alcohol (120 mmol, 13.0 g) to the RBF.

-

Solvent: Add anhydrous Toluene (250 mL). Note: High dilution favors the forward reaction by facilitating ethanol removal.

-

Catalyst Addition: Add Ti(OiPr)4 (5 mmol, 1.5 mL) via syringe. The solution may turn slightly yellow.[4]

-

Reflux: Heat the mixture to reflux (Bath temp: 120-130°C). Ensure vigorous boiling so that the toluene/ethanol azeotrope distills into the Dean-Stark trap.

-

Monitoring (Critical):

-

Checkpoint: Monitor the volume of distillate. Periodically drain the Dean-Stark trap to remove the ethanol-enriched phase.

-

TLC/GC: Check conversion after 4 hours. (Stationary Phase: Silica; Eluent: 10% EtOAc in Hexanes).

-

-

Completion: Reaction is typically complete in 6–12 hours.

-

Workup:

-

Purification:

-

The excess benzyl alcohol must be removed. High-vacuum distillation is effective (Benzyl alcohol bp ~90°C @ 10 mmHg; Product bp >110°C @ 10 mmHg).

-

Alternatively, use column chromatography (Gradient: 0%

15% EtOAc in Hexanes).

-

Method B: DMAP-Catalyzed Thermal Exchange (Alternative)

Suitable for smaller scales where metal contamination must be strictly avoided.

-

Mix ester (1.0 equiv) and benzyl alcohol (1.5 equiv) in Toluene.

-

Add DMAP (4-Dimethylaminopyridine) (0.1 equiv).

-

Reflux with a Dean-Stark trap for 12-24 hours.

-

Wash with 1N HCl to remove DMAP, then saturated

. -

Note: This method is slower than the Ti-method for fluorinated esters due to the deactivated electrophilicity of the ester carbonyl relative to the ketone.

Process Workflow & Decision Logic

Figure 2: Operational workflow for the synthesis process.

Analytical Validation & Specifications

Expected Data Profile

| Parameter | Specification | Notes |

| Appearance | Clear, colorless to pale yellow oil | Darkening indicates decomposition. |

| Yield | 85 - 92% | After purification. |

| Characteristic benzyl singlet at 5.25 ppm. | ||

| Single peak confirms no hydrate/decomposition. | ||

| GC-MS | Molecular Ion visible | Confirm absence of starting ethyl ester. |

Troubleshooting Guide

-

Problem: Low conversion after 12 hours.

-

Problem: Product degradation (color change).

References

-

Otera, J. (1993).[7] "Transesterification."[1][5][7][8][11][12][13][14][15] Chemical Reviews, 93(4), 1449–1470.[7] Link

- The definitive review on transesterification catalysts, establishing the utility of organotin and titanium species.

-

Taber, D. F., et al. (1985).[10] "Enantioselective ring construction: synthesis of (+)-alpha-cuparenone." Journal of Organic Chemistry, 50(20), 3618–3619. Link

- Establishes the protocol for DMAP-catalyzed transesterific

- Seebach, D., et al. (1985).

-

Gilbert, A., et al. (2008). "2-Benzyloxy-1-methylpyridinium triflate: a new reagent for the synthesis of benzyl ethers and esters."[2] Beilstein Journal of Organic Chemistry, 4, 44. Link

- Provides alternative benzylation strategies if transesterific

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]

- 3. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Transesterification of phospholipids or triglycerides to fatty acid benzyl esters with simultaneous methylation of free fatty acids for gas-liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zinc-Mediated Ring-Expansion and Chain-Extension Reactions of β-Keto Esters [organic-chemistry.org]

- 7. Applications of Transesterification in the Synthesis of Commercial and Noncommercial β -Ketoesters/Esters, Medicinally … [ouci.dntb.gov.ua]

- 8. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Formation of β-Substituted γ-Keto Esters via Zinc Carbenoid Mediated Chain Extension [organic-chemistry.org]

- 10. US20040092763A1 - Process for the transesterification of keto ester with alcohol using polyaniline salts as catalyst - Google Patents [patents.google.com]

- 11. Otera's catalyst - Wikipedia [en.wikipedia.org]

- 12. escholarship.org [escholarship.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. J. Otera, “Transesterification,” Journal of Chemical Reviews, Vol. 93, No. 4, 1993, pp. 1449-1470. doi10.1021/cr00020a004 - References - Scientific Research Publishing [scirp.org]

- 15. pubs.acs.org [pubs.acs.org]

preparation of anti-TB pyrimidinones from benzyl 4,4,4-trifluoro-3-oxobutanoate

Starting Material: Benzyl 4,4,4-trifluoro-3-oxobutanoate Target Scaffold: 6-(Trifluoromethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates and their oxidized analogues.

Executive Summary

This application note details the synthetic pathway for preparing trifluoromethyl-substituted pyrimidinone scaffolds, a class of heterocycles exhibiting potent anti-tubercular (anti-TB) activity.[1] The protocol utilizes benzyl 4,4,4-trifluoro-3-oxobutanoate as a strategic fluorinated building block.

The presence of the trifluoromethyl (

Scientific Background & Rationale

The Fluorine Effect in TB Drug Discovery

The incorporation of fluorine into bio-active scaffolds alters physicochemical properties without drastically changing steric bulk (the van der Waals radius of fluorine, 1.47 Å, is close to hydrogen, 1.20 Å).

-

Lipophilicity: The

group increases -

Metabolic Blockade: The C-F bond is highly stable (approx. 116 kcal/mol), preventing oxidative metabolism at the C6 position.

Strategic Utility of Benzyl 4,4,4-trifluoro-3-oxobutanoate

Unlike ethyl or methyl acetoacetates, the benzyl ester variant offers a distinct synthetic advantage in medicinal chemistry:

-

Latent Functionality: It serves as a "masked" carboxylic acid.

-

Mild Deprotection: Cleavage occurs via

, avoiding the harsh acidic or basic hydrolysis required for alkyl esters, which can degrade the electron-deficient trifluoromethyl-pyrimidinone ring.

Reaction Mechanism & Pathway

The synthesis proceeds via a modified Biginelli Cyclocondensation , a multicomponent reaction (MCR) involving the

Mechanistic Diagram (DOT)

The following diagram illustrates the "Iminium Route" (generally accepted for acid-catalyzed Biginelli reactions) and the subsequent oxidation to the fully aromatic pyrimidinone.

Figure 1: Mechanistic pathway from starting materials to the aromatic anti-TB scaffold.

Experimental Protocols

Protocol A: Synthesis of 6-Trifluoromethyl-3,4-dihydropyrimidinone (DHPM)

This step constructs the heterocyclic core.

Reagents:

-

Benzyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equiv)

-

Aryl Aldehyde (e.g., 4-chlorobenzaldehyde for lipophilicity) (1.0 equiv)

-

Urea (1.5 equiv)

-

Catalyst: Ytterbium(III) trifluoromethanesulfonate [

] (5 mol%) OR conc. HCl (3-4 drops). -

Solvent: Ethanol or Acetonitrile.

Procedure:

-

Charge: In a 50 mL round-bottom flask, dissolve the aryl aldehyde (10 mmol) and urea (15 mmol) in Ethanol (20 mL).

-

Activate: Add the catalyst (

or HCl). Stir at room temperature for 10 minutes to facilitate iminium ion formation. -

Addition: Add Benzyl 4,4,4-trifluoro-3-oxobutanoate (10 mmol) dropwise.

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexane). -

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour onto crushed ice (100 g).

-

The solid precipitate is the crude DHPM. Filter under vacuum.

-

-

Purification: Recrystallize from hot Ethanol/Water (9:1). If an oil forms, extract with ethyl acetate, dry over

, and purify via silica gel column chromatography.

Yield Expectation: 70–85%

Protocol B: Aromatization to Pyrimidinone

Many anti-TB pharmacophores require the planar, aromatic pyrimidinone.

Reagents:

-

DHPM (from Protocol A)[2]

-

Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv)

-

Solvent: Dichloromethane (DCM) or 1,4-Dioxane.

Procedure:

-

Dissolve the DHPM (5 mmol) in anhydrous DCM (25 mL).

-

Add DDQ (5.5 mmol) in small portions at

. -

Allow the mixture to warm to room temperature and stir for 3–5 hours.

-

Filtration: Filter off the precipitated hydroquinone byproduct.

-

Wash: Wash the filtrate with 10%

solution (2 x 20 mL) and Brine (20 mL). -

Dry & Concentrate: Dry over anhydrous

and concentrate in vacuo. -

Purification: Recrystallize from Ethanol.

Data Analysis & Optimization

Solvent and Catalyst Effects

The electron-withdrawing

| Entry | Catalyst | Solvent | Temp ( | Time (h) | Yield (%) | Notes |

| 1 | HCl (conc.) | EtOH | 80 | 12 | 55 | Moderate yield, some byproduct. |

| 2 | Toluene | 110 | 8 | 62 | Dean-Stark trap required. | |

| 3 | Acetonitrile | 80 | 5 | 88 | Recommended. Lewis acid activates | |

| 4 | TMSCl | DMF | 100 | 4 | 75 | Difficult work-up (DMF removal). |

Key Characterization Signals (NMR)

Verifying the structure requires tracking specific proton shifts.

-

Starting Material: Methylene protons of the benzyl group (

ppm, s, 2H). -

DHPM (Product A):

-

Chiral proton at C4:

ppm (d or s). -

NH protons: Two distinct broad singlets (

and

-

-

Pyrimidinone (Product B):

-

Loss of the C4 chiral proton signal.

-

Loss of one NH signal (N3 becomes part of the aromatic system).

-

Safety & Handling

-

Benzyl 4,4,4-trifluoro-3-oxobutanoate: Irritant. Handle in a fume hood.

-

DDQ: Toxic if swallowed and toxic in contact with skin. Liberates HCN in contact with strong acids.

-

Waste Disposal: Fluorinated organic waste must be segregated. Heavy metal catalysts (

) should be recovered or disposed of as hazardous metallic waste.

References

-

Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Source: Frontiers in Chemistry / NIH. Context: Establishes the SAR of trifluoromethyl pyrimidinones and their bactericidal activity against Mtb. URL:[Link]

-

Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Source: Accounts of Chemical Research (ACS). Context: authoritative review on the mechanism and catalysis of the Biginelli reaction. URL:[Link]

-

Synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Source: Bioorganic & Medicinal Chemistry Letters. Context: Discusses the synthesis of related pyrimidine scaffolds and the importance of lipophilic substitution for anti-TB potency. URL:[Link]

-

Biginelli Reaction - Organic Chemistry Portal. Source: Organic Chemistry Portal.[3] Context: Standard protocols and mechanistic details for the Biginelli condensation. URL:[Link]

Sources

Optimizing Transesterification of Trifluoroacetoacetates: A Guide to Catalyst Selection and Process Control

Executive Summary

Trifluoroacetoacetates (TFAAs) represent a unique challenge in synthetic organic chemistry. Unlike standard non-fluorinated

The Critical Failure Mode: Standard base-catalyzed transesterification protocols (e.g., NaOEt/EtOH) frequently fail with TFAAs.[1] Instead of the desired ester exchange, the reaction favors a Retro-Claisen condensation , leading to C-C bond cleavage and the formation of trifluoromethyl ketones.

This Application Note details the mechanistic divergence of TFAAs and provides validated protocols using Zinc Cluster Catalysts , Fluorous Distannoxanes (Otera’s Catalyst) , and Enzymatic routes to ensure chemoselectivity.[1]

Mechanistic Analysis: The Retro-Claisen Trap

To select the correct catalyst, one must understand why traditional methods fail.[1] The

Pathway Divergence[1]

-

Desired Pathway (Transesterification): Nucleophilic attack at the ester carbonyl, followed by elimination of the original alkoxy group.[1][2]

-

Competing Pathway (Retro-Claisen): Nucleophilic attack at the ketone carbonyl (activated by

) or deprotonation followed by fragmentation.[1]

Mechanistic Visualization[1][3]

Figure 1: Mechanistic divergence showing why strong bases lead to decomposition (Red path) while mild Lewis acids facilitate the desired transformation (Green path).[1]

Catalyst Selection Matrix

The following table summarizes catalyst performance based on substrate sensitivity and scale.

| Catalyst Class | Specific Reagent | Mechanism | Suitability for TFAA | Key Advantage |

| Zinc Clusters | Mild Lewis Acid | Excellent | High chemoselectivity; suppresses retro-Claisen; scalable.[1] | |

| Distannoxanes | Otera's Catalyst | Double Lewis Acid | Excellent | "Gold Standard" for difficult/bulky alcohols; reusable.[1] |

| Enzymes | Candida antarctica Lipase B (CAL-B) | Biocatalysis | Excellent | Mildest conditions; kinetic resolution of chiral alcohols possible.[1] |

| Strong Bases | NaOEt, NaH, KOtBu | Anionic Nucleophile | Poor | High risk of C-C bond cleavage (decomposition).[1] |

| Protic Acids | Brønsted Acid | Moderate | Slow kinetics; requires high temp; risk of hydrate formation.[1] |

Validated Experimental Protocols

Protocol A: Zinc Cluster Catalysis (The Scalable Standard)

Context: Best for general-purpose transesterification of TFAAs with primary and secondary alcohols.[1] This method utilizes tetranuclear zinc clusters which are commercially available or easily synthesized.[1]

Materials:

-

Substrate: Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)

-

Nucleophile: Target Alcohol (1.2 – 2.0 eq)[1]

-

Catalyst:

(Oxo-zinc acetate cluster) or -

Solvent: Toluene (anhydrous)[1]

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask equipped with a Dean-Stark trap (or Soxhlet extractor containing 4Å molecular sieves) with the TFAA substrate and anhydrous toluene (0.5 M concentration).

-

Catalyst Addition: Add the Target Alcohol (1.2 eq) and Zinc catalyst (5 mol%).

-

Reflux: Heat the mixture to reflux. The reaction relies on the continuous removal of ethanol (the leaving group).[1]

-

Note: For lower boiling alcohols, use a Soxhlet extractor filled with molecular sieves to trap ethanol while returning the solvent/reagent.

-

-

Monitoring: Monitor via TLC or

NMR.-

Endpoint: Disappearance of the ethyl ester signal (typically

-76.0 ppm) and appearance of the new ester signal.[1]

-

-

Workup: Cool to room temperature. Add water to hydrolyze the zinc cluster.[1] Extract with ethyl acetate.[1][3]

-

Purification: Dry organic layer over

, concentrate, and purify via vacuum distillation (preferred for volatile TFAAs) or flash chromatography.

Validation Check:

-

NMR: Verify the integrity of the methylene protons (

Protocol B: Otera’s Catalyst (For Sterically Hindered Alcohols)

Context: When reacting TFAAs with tertiary alcohols or complex, acid-sensitive natural products.[1] Fluorous distannoxanes possess a unique "double Lewis acid" structure that activates both the ester and the alcohol simultaneously.[1]

Materials:

-

Catalyst: 1-hydroxy-3-isothiocyanatotetrabutyldistannoxane (Otera’s Catalyst) (1 mol%)[1]

-

Solvent: Decane or Toluene (Non-polar solvents are critical for the reverse-micelle-like mechanism).[1]

Step-by-Step Methodology:

-

Mixture: Combine TFAA (1.0 eq), Alcohol (1.0 eq), and Otera’s catalyst (1 mol%) in toluene.

-

Reflux: Reflux gently under Argon.

-

Equilibrium Control: Because this catalyst is highly active, simple evaporation of the volatile ethanol byproduct is often sufficient.[1]

-

Workup: Evaporate solvent. The tin catalyst is often insoluble in cold methanol or acetonitrile, allowing for filtration and recovery.[1]

-

Yield: Typically >90% with >98% chemoselectivity.[1]

Protocol C: Enzymatic Transesterification (Green/Chiral)

Context: Required when the target alcohol is chiral (kinetic resolution) or thermally unstable.[1]

Materials:

Step-by-Step Methodology:

-

Mixture: Mix TFAA (1.0 eq) and Alcohol (1.0 eq) in Hexane.

-

Initiation: Add Immobilized Lipase (10–20 wt% relative to substrate).[1]

-

Incubation: Shake/stir at 40°C–60°C. Do not reflux.

-

Vacuum Assist: Apply mild vacuum (approx. 200-300 mbar) to continuously remove ethanol if the boiling point of the reagents permits.[1]

-

Filtration: Filter off the enzyme beads (can be reused).

-

Purification: Concentrate filtrate.

Workflow for Catalyst Decision Making

Use this logic flow to determine the appropriate protocol for your specific substrate.

Figure 2: Decision matrix for selecting the optimal transesterification protocol.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Equilibrium limitation (Ethanol presence).[1] | Use active removal: Dean-Stark, Molecular Sieves (3Å/4Å), or vacuum.[1] |

| Formation of Ketone | Retro-Claisen cleavage due to basic impurities or high temp.[1] | Switch from base/protic acid to Zinc Cluster .[1] Ensure pH is neutral. |

| Hydrate Formation | Water in solvent reacting with | Use strictly anhydrous solvents.[1] The |

| Loss of Product | Product volatility.[1] | Many fluorinated esters are volatile.[1] Avoid high-vacuum drying; use distillation.[1] |

References

-

Otera, J., et al. (1991).[1] "Distannoxane-catalyzed transesterification of beta-keto esters." Journal of Organic Chemistry.

-

Mashima, K., et al. (2011).[1] "Zinc Cluster Catalysts in Transesterification." Chemistry - A European Journal.[1] (General reference for Zn-cluster utility in esterification). [1]

-

Yang, D., et al. (2013).[1][4][5] "Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction." The Journal of Organic Chemistry. (Demonstrates the Retro-Claisen failure mode with bases).

-

Gotor, V., et al. (2000).[1] "Enzymatic transesterification of beta-keto esters." Journal of Molecular Catalysis B: Enzymatic. (Biocatalytic approaches).

-

Taber, D. F. (2005).[1] "Useful Transesterification: The Otera Catalyst." Organic Chemistry Highlights.

Sources

- 1. Otera's catalyst - Wikipedia [en.wikipedia.org]

- 2. Claisen condensation - Wikipedia [en.wikipedia.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]

- 5. Claisen Condensation [organic-chemistry.org]

Troubleshooting & Optimization

vacuum distillation conditions for benzyl 4,4,4-trifluoro-3-oxobutanoate

Topic: Vacuum Distillation & Purification Protocols

Document ID: TS-Fjq-992 | Status: Active | Tier: Advanced Chemical Processing

Executive Summary & Critical Parameters

Compound: Benzyl 4,4,4-trifluoro-3-oxobutanoate (also known as Benzyl trifluoroacetoacetate). Application: Fluorinated building block for pharmaceutical intermediates; susceptible to thermal decomposition and hydrolysis.

This guide addresses the specific challenges of isolating this

Physicochemical Data Table

| Parameter | Value | Condition/Notes |

| Boiling Point (Target) | 81°C – 82°C | @ 0.20 mmHg (Torr) [1] |

| Boiling Point (Forerun) | ~40°C – 50°C | Benzyl Alcohol (common impurity) @ 0.2 mmHg |

| Max Pot Temperature | < 130°C | Above this, risk of rapid decarboxylation increases significantly.[1] |

| Appearance | Colorless Oil | Turns yellow/orange upon oxidation or thermal stress. |

| Vacuum Requirement | High Vacuum | < 1.0 mmHg is mandatory; < 0.5 mmHg is recommended. |

Distillation Protocol (Step-by-Step)

Objective: Isolate pure product from a crude reaction mixture (typically transesterification of ethyl trifluoroacetoacetate with benzyl alcohol).

Phase 1: Pre-Distillation Conditioning

-

Neutralization: Ensure the crude mixture is neutral. Residual acid or base catalysts from the synthesis will catalyze decomposition in the distillation pot. Wash with saturated NaHCO₃ and brine, then dry thoroughly over MgSO₄.

-

Solvent Stripping: Remove low-boiling solvents (e.g., ethanol, toluene) using a Rotary Evaporator at 40°C/20 mmHg. Do not attempt to strip high-boiling impurities on the rotovap.

Phase 2: High Vacuum Setup

-

Apparatus: Short-path distillation head (vigreux column is not recommended due to pressure drop).

-

Grease: Use high-vacuum silicone grease (Dow Corning) or Krytox (fluorinated grease) to prevent seizing.

-

Manifold: Ensure a cold trap (liquid N₂ or Dry Ice/Acetone) is placed between the pump and the still to protect the pump from fluorinated volatiles.

Phase 3: Fractionation

-

System Evacuation: Slowly lower pressure to < 0.5 mmHg . Check for leaks.

-

Forerun Collection (Excess Benzyl Alcohol):

-

Gradually heat the oil bath.[2]

-

Collect the fraction distilling between 35°C – 60°C (vapor temp). This is primarily unreacted benzyl alcohol.

-

Note: If the vacuum is insufficient (e.g., 5-10 mmHg), this separation becomes difficult as the boiling points converge.

-

-

Product Collection:

-

Swap the receiver flask.

-

Increase bath temp slightly.

-

Collect the fraction steady at 81°C – 82°C (@ 0.2 mmHg) .

-

-

Termination: Stop distillation before the pot goes dry. The residue often contains thermally unstable oligomers that can exothermically decompose.

Troubleshooting & FAQs

Category: Thermal Stability & Decomposition

Q: My distillate is coming over yellow instead of colorless. What is happening?

A: This indicates thermal decomposition or "bumping" of the pot residue.

Diagnosis: Your pot temperature is likely too high (>140°C) because your vacuum is too weak (>2 mmHg).

Fix: Check your vacuum pump oil and seals. If you cannot achieve <1 mmHg, do not proceed. The boiling point rises drastically with pressure; at 10 mmHg, the bp would exceed the decomposition threshold of the

-keto ester.

Q: The material polymerized in the pot during heating.

A: This is usually caused by residual base or prolonged heat exposure.

Mechanism:

-keto esters are prone to aldol-like self-condensation.Fix: Ensure the crude is pH neutral before distillation. Use a "short path" setup to minimize residence time.

Category: Separation Efficiency

Q: I cannot separate the benzyl alcohol from the product; they co-distill.

A: This occurs when the vacuum is insufficient.

The Science: At atmospheric pressure, the boiling point difference is large. However, at intermediate vacuums (e.g., 20 mmHg), the vapor pressure curves may converge or the "temperature window" becomes too narrow to control manually.

Protocol Adjustment: If you are stuck with a weak pump, perform a rigorous chemical removal of benzyl alcohol (e.g., washing with hexane/water if partition coefficients allow, or silica filtration) before attempting distillation.

Q: Can I use a Vigreux column to improve purity?

A: Generally, no .

Reasoning: While a Vigreux column improves theoretical plates, it introduces a pressure drop. If your pump pulls 0.1 mmHg, the pressure in the pot might be 1.0 mmHg due to the column restriction. This forces you to raise the pot temperature, increasing the risk of decomposition. A simple short-path head is safer for this heat-sensitive compound.

Visual Workflows

Figure 1: Distillation Logic & Safety Interlocks

This diagram illustrates the decision process for safe distillation, emphasizing the relationship between vacuum quality and thermal safety.

Caption: Operational workflow for the purification of Benzyl 4,4,4-trifluoro-3-oxobutanoate, highlighting the critical vacuum threshold.

Figure 2: Impurity Profile & Separation Strategy

This diagram details the physical separation of the target compound from common synthesis byproducts.[1][3]

Caption: Separation hierarchy showing the removal order of impurities based on volatility.

References

-

PrepChem. "Synthesis of Benzyl 3-oxo-4,4,4-trifluorobutyrate." PrepChem.com. Accessed February 25, 2026. [Link]

- Seebach, D., et al. "Preparation of Fluorinated -Keto Esters." Helvetica Chimica Acta. (General reference for stability of trifluoromethyl -keto esters).

-

BrandTech Scientific. "Vacuum Distillation: Process, Applications & Pump Requirements." BrandTech. [Link]

Sources

Navigating the Purification of Trifluoroacetoacetate: A Technical Guide to Removing Unreacted Benzyl Alcohol

For researchers and professionals in drug development and organic synthesis, the purity of intermediates is paramount. The synthesis of trifluoroacetoacetate esters, valuable building blocks in the creation of pharmaceuticals and agrochemicals, often utilizes benzyl alcohol as a reagent or solvent. However, the removal of unreacted benzyl alcohol from the final product can present a significant purification challenge. This technical support guide provides in-depth troubleshooting advice and detailed protocols to effectively address this common experimental hurdle, ensuring the high purity of your target compound.

Understanding the Challenge: Physicochemical Properties at Play

The successful separation of ethyl trifluoroacetoacetate from benzyl alcohol hinges on exploiting the differences in their physical and chemical properties. A clear understanding of these properties is the foundation for selecting and optimizing a purification strategy.

| Property | Benzyl Alcohol | Ethyl Trifluoroacetoacetate | Rationale for Separation |

| Boiling Point | 205.3 °C[1] | 61 °C[2] | The significant difference in boiling points makes distillation a primary and effective method for separation. |

| Solubility in Water | Moderately soluble (approx. 4 g/100 mL)[3][4] | Sparingly soluble, undergoes slow hydrolysis[5] | The differential solubility allows for separation using liquid-liquid extraction , where benzyl alcohol can be preferentially partitioned into an aqueous phase. |

| Polarity | Polar | Moderately Polar | The difference in polarity is the basis for separation by column chromatography , where the more polar benzyl alcohol will have a stronger affinity for a polar stationary phase. |

| Density | 1.044 g/cm³[6] | 1.1952 g/cm³ (at 16.7 °C)[2] | Density differences are important for phase separation during liquid-liquid extraction . |

Recommended Purification Protocols

Based on the properties outlined above, several methods can be employed to remove unreacted benzyl alcohol. The choice of method will depend on the scale of the reaction, the desired purity, and the available equipment.

Method 1: Liquid-Liquid Extraction

This is often the first line of approach for an initial, bulk removal of benzyl alcohol, leveraging its moderate water solubility.

Workflow for Liquid-Liquid Extraction

Caption: Workflow for removing benzyl alcohol via liquid-liquid extraction.

Step-by-Step Protocol:

-

Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or diethyl ether. The volume should be sufficient to ensure the entire mixture is dissolved.

-

Aqueous Wash: Transfer the organic solution to a separatory funnel and add an equal volume of deionized water or brine (a saturated NaCl solution). Brine is often preferred as it can help to reduce the formation of emulsions.[7]

-

Extraction: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking, which can lead to the formation of stable emulsions.[7]

-

Phase Separation: Allow the layers to fully separate. The denser layer (typically the organic phase in the case of ethyl trifluoroacetoacetate) will be at the bottom.

-

Collection: Drain the lower organic layer. The upper aqueous layer, now containing a portion of the benzyl alcohol, can be discarded.

-

Repeat: Repeat the washing step 2-3 times with fresh portions of water or brine to maximize the removal of benzyl alcohol.

-

Drying: Dry the collected organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove any residual water.

-

Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified ethyl trifluoroacetoacetate.

Method 2: Fractional Distillation

Given the large difference in boiling points, fractional distillation is a highly effective method for achieving high purity.

Workflow for Fractional Distillation

Sources

- 1. web.uvic.ca [web.uvic.ca]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. DE69632552T2 - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

- 6. scribd.com [scribd.com]

- 7. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

stability of benzyl 4,4,4-trifluoro-3-oxobutanoate under basic conditions

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for benzyl 4,4,4-trifluoro-3-oxobutanoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this valuable synthetic intermediate, particularly under basic conditions. Our goal is to equip you with the knowledge to anticipate and solve challenges, ensuring the success of your experiments.

Introduction: Understanding the Molecule

Benzyl 4,4,4-trifluoro-3-oxobutanoate is a β-keto ester functionalized with a terminal trifluoromethyl group. This unique structure makes it a powerful building block for synthesizing complex fluorinated molecules, which are of significant interest in pharmaceutical and agrochemical development.[1] However, the potent electron-withdrawing nature of the trifluoromethyl group, which makes the compound so useful, also renders it highly susceptible to degradation under basic conditions. This guide will focus on the primary instability pathway—the retro-Claisen C-C bond cleavage—and provide strategies to mitigate it.

Troubleshooting Guide & Protocols

This section is designed in a question-and-answer format to address the most common issues encountered during the use of benzyl 4,4,4-trifluoro-3-oxobutanoate with bases.

Q1: I added a base to my reaction, and my TLC/LCMS shows a complex mixture with rapid consumption of my starting material. What is happening?

A1: You are likely observing a base-mediated decomposition via a retro-Claisen type reaction. This is the primary instability pathway for β-keto esters bearing a trifluoromethyl group.[2][3][4]

The Mechanism:

-

Enolate Formation: The base first abstracts one of the acidic α-protons located between the two carbonyl groups to form an enolate.

-

Nucleophilic Attack: A nucleophile, which can be the base itself (e.g., hydroxide, alkoxide) or another species, attacks the highly electrophilic ketone carbonyl carbon. This is facilitated by the strong electron-withdrawing effect of the CF₃ group.

-

C-C Bond Cleavage: This attack forms a tetrahedral intermediate which rapidly collapses. The C-C bond between the C2 and C3 positions cleaves, as the trifluoroacetyl moiety can stabilize the resulting negative charge, making it a good leaving group.

-

Product Formation: This cleavage typically results in the formation of benzyl acetate and a trifluoromethyl species.

This process is often irreversible and can proceed quickly, especially with strong, nucleophilic bases at or above room temperature.[3]

Q2: My goal is to form the enolate for an alkylation reaction, but my yields are poor. How can I minimize decomposition?

A2: Success hinges on forming the desired enolate quantitatively and at a low temperature before it has a chance to decompose or react further. The choice of base and reaction conditions is critical.

Key Strategies:

-

Use Non-Nucleophilic, Hindered Bases: Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS) are preferred.[5][6] They are excellent at deprotonation but their steric bulk makes them poor nucleophiles, minimizing the attack on the carbonyl that initiates cleavage.

-

Strict Temperature Control: Perform the deprotonation at low temperatures, typically -78 °C. This slows the rate of decomposition significantly. Add the base slowly to the substrate solution to avoid localized heating.

-

Solvent Choice: Use anhydrous aprotic solvents like Tetrahydrofuran (THF) or Diethyl Ether.[3] Protic solvents (like ethanol or water) can participate in the degradation pathway.

-

Order of Addition: Always add the base to the solution of the β-keto ester (standard addition). This ensures the ester is never in the presence of a large excess of base.

The following table provides a general guide for base selection.

| Base Type | Examples | Recommended? | Rationale & Comments |

| Strong, Hindered | LDA, KHMDS, LiHMDS | Yes | Ideal for clean enolate formation. Minimizes nucleophilic attack. Must be used at low temperatures (-78 °C).[5][6] |

| Strong, Nucleophilic | NaH, KH, n-BuLi | With Extreme Caution | Highly effective at deprotonation but can readily initiate retro-Claisen cleavage, especially above -40 °C.[3] Often used in syntheses that leverage this cleavage.[2] |

| Alkoxides | NaOEt, NaOMe, t-BuOK | Not Recommended | These are both strong bases and good nucleophiles. They are highly likely to cause rapid decomposition to benzyl acetate and other byproducts. |

| Weak, Organic | Triethylamine (TEA), DIPEA | No | Generally not strong enough to fully deprotonate the β-keto ester, leading to an equilibrium and potential side reactions. |

| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Not Recommended | Typically used in polar, often protic solvents, which can facilitate hydrolysis and decomposition. Can be effective for some β-dicarbonyls but risky here.[7] |

Q3: What are the likely byproducts I should be looking for analytically if decomposition occurs?

A3: When troubleshooting a reaction, identifying the byproducts is key to confirming the degradation pathway. Based on the retro-Claisen and potential hydrolysis pathways, you should look for the following species:

-

Benzyl acetate: The primary product from the retro-Claisen cleavage.

-

Trifluoromethane (Fluoroform): The ultimate fate of the trifluoromethyl anion after quenching. This is a gas and will be difficult to detect without specialized headspace analysis.

-

Benzyl alcohol: Arises from the saponification (hydrolysis) of the starting material's ester group or from the hydrolysis of the byproduct, benzyl acetate.

-

4,4,4-Trifluoro-3-oxobutanoic acid: The product of selective benzyl ester hydrolysis.[8] Its presence without benzyl acetate would suggest hydrolysis is occurring without retro-Claisen cleavage, which is unlikely under basic conditions.

-

Benzoic acid: Can form from the oxidation of benzyl alcohol if air is present during workup or purification.

Recommended Experimental Protocols

Protocol 1: Optimized Procedure for Stable Enolate Formation and Alkylation

This protocol aims to generate the lithium enolate of benzyl 4,4,4-trifluoro-3-oxobutanoate and trap it with an electrophile (e.g., methyl iodide) while minimizing decomposition.

Materials:

-

Benzyl 4,4,4-trifluoro-3-oxobutanoate

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium Diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

-

Electrophile (e.g., Methyl Iodide)

-

Saturated aqueous NH₄Cl solution (for quench)

Procedure:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), add benzyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) to a flame-dried flask. Dissolve it in anhydrous THF (to make a ~0.1 M solution).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.

-

Deprotonation: Slowly add LDA solution (1.05 eq) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise above -70 °C.

-

Enolate Formation: Stir the resulting mixture at -78 °C for 30-45 minutes. The solution should be homogeneous.

-

Alkylation: Add the electrophile (1.1 eq) dropwise to the enolate solution at -78 °C.

-

Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature over several hours or overnight. Monitor progress by TLC or LCMS.

-

Quench: Once the reaction is complete, cool the mixture back to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution.

-

Workup: Proceed with a standard aqueous workup and extraction with a suitable organic solvent (e.g., ethyl acetate).

Protocol 2: Recommended Procedure for Benzyl Ester Cleavage (Avoiding Basic Conditions)

Given the instability to base, standard saponification is not a viable method for cleaving the benzyl ester. Catalytic hydrogenolysis is the method of choice.

Materials:

-

Benzyl 4,4,4-trifluoro-3-oxobutanoate derivative

-

Palladium on Carbon (Pd/C, typically 5-10 wt. %)

-

Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

-

Hydrogen (H₂) source (balloon or Parr hydrogenator)

Procedure:

-

Setup: Dissolve the benzyl ester (1.0 eq) in the chosen solvent in a flask suitable for hydrogenation.

-

Catalyst: Carefully add Pd/C (0.05-0.10 eq by weight) to the solution under an inert atmosphere.

-

Hydrogenation: Purge the flask with H₂ gas. Maintain a positive pressure of H₂ using a balloon or perform the reaction in a Parr apparatus at a specified pressure (e.g., 50 psi).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-24 hours. Monitor by TLC or LCMS for the disappearance of starting material.

-

Workup: Once complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.

Frequently Asked Questions (FAQs)

-

What is the primary cause of the compound's instability under basic conditions? The main cause is a retro-Claisen C-C bond cleavage. The strong electron-withdrawing trifluoromethyl group makes the adjacent carbonyl carbon highly electrophilic and stabilizes the leaving group, facilitating the cleavage.[2][3]

-

What is the approximate pKa of the active methylene (α-protons)? While an exact value for the benzyl ester is not readily available, the pKa of the α-protons in the similar ethyl 4,4,4-trifluoroacetoacetate is approximately 6.5 in aqueous solution. This is significantly more acidic than that of ethyl acetoacetate (~11), highlighting the profound electronic effect of the CF₃ group.

-

Which bases should I absolutely avoid for sensitive applications like enolate formation? Avoid strong, nucleophilic bases, especially alkoxides like sodium ethoxide (NaOEt) and hydroxides like NaOH or KOH. These will almost certainly cause rapid decomposition. While sodium hydride (NaH) is a non-nucleophilic base, it is often used at temperatures (0 °C to RT) that are too high for this substrate, leading to decomposition.[3]

-

Can I use this compound in protic solvents like ethanol or methanol? It is highly discouraged to use this compound with bases in protic solvents. The solvent can act as a nucleophile, accelerating both retro-Claisen cleavage and ester hydrolysis (saponification). Always use anhydrous aprotic solvents like THF, diethyl ether, or toluene for base-mediated reactions.

References

-

Yang, D., Zhou, Y., Xue, N., & Qu, J. (2013). Synthesis of trifluoromethyl ketones via tandem Claisen condensation and retro-Claisen C-C bond-cleavage reaction. The Journal of Organic Chemistry, 78(8), 4171–4176. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. Retrieved from [Link]

-

Yang, D., Zhou, Y., Xue, N., & Qu, J. (2013). ChemInform Abstract: Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. ChemInform, 44(32). [Link]

-

Bar-Haim, G., & Zhemchuzhnikova, T. (2012). A trifluoroethyl (TFE) ether is specifically introduced as a protecting group in organic chemistry. Beilstein Journal of Organic Chemistry, 8, 339-343. [Link]

- Nenarokov, M. V., et al. (2017). Detrifluoroacetylation of 2-ethoxymethylene derivative of ethyl 4,4,4-trifluoroacetoacetate. Journal of Fluorine Chemistry, 193, 93-96.

- Swarts, F. (1926). Process for the preparation of ethyl trifluoroacetoacetate. Bulletin des Sociétés Chimiques Belges, 35, 414-419.

-

Cheméo. (n.d.). Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester (CAS 372-31-6). Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

-

Cahard, D., & Portella, C. (2006). Towards Enantioselective Electrophilic Trifluoromethylation of β-Keto Esters. 10th International Electronic Conference on Synthetic Organic Chemistry. [Link]

-

Shibatomi, K., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 468–475. [Link]

-

Shibatomi, K., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 468–475. [Link]

-

Li, J., et al. (2020). Sequential Michael addition/retro-Claisen condensation of aromatic β-diketones with α,β-unsaturated esters: an approach to obtain 1,5-ketoesters. Organic & Biomolecular Chemistry, 18(28), 5425-5429. [Link]

-

PubChem. (n.d.). 4,4,4-Trifluoro-3-oxobutanoic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl ethers. Retrieved from [Link]

Sources

- 1. sciforum.net [sciforum.net]

- 2. Synthesis of trifluoromethyl ketones via tandem Claisen condensation and retro-Claisen C-C bond-cleavage reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 7. Sequential Michael addition/retro-Claisen condensation of aromatic β-diketones with α,β-unsaturated esters: an approach to obtain 1,5-ketoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 4,4,4-Trifluoro-3-oxobutanoic acid | C4H3F3O3 | CID 13076697 - PubChem [pubchem.ncbi.nlm.nih.gov]

purification of benzyl 4,4,4-trifluoro-3-oxobutanoate by flash chromatography

Technical Support Center: Purification of Benzyl 4,4,4-Trifluoro-3-Oxobutanoate

Ticket System Status: [ONLINE] Subject: Flash Chromatography Troubleshooting & Protocol Assigned Specialist: Senior Application Scientist

Executive Summary: The Molecule & The Challenge

Compound: Benzyl 4,4,4-trifluoro-3-oxobutanoate

CAS: 126689-01-8 (Generic structure reference)

Key Structural Feature:

The Chromatography Challenge:

This molecule presents a "perfect storm" for flash chromatography issues due to Keto-Enol Tautomerism .[1] The electron-withdrawing

-

Streaking: The acidic enol interacts strongly with silanol groups (

) and metal impurities in the silica, leading to severe peak tailing.[1] -

Co-elution: Common synthesis impurities (Benzyl Alcohol) have similar polarity profiles if the mobile phase isn't pH-adjusted.[1]

-

Visualization: While the benzyl group is UV-active, the

group is invisible to standard UV, making the non-benzyl starting materials harder to track without specific stains.[1]

Module 1: Troubleshooting Guides (Q&A)

Ticket #001: "My product peak is tailing/streaking across the column."

Diagnosis:

You are likely running a neutral solvent system (e.g., pure Hexane/Ethyl Acetate).[1] The compound exists in equilibrium between the keto and enol forms.[1] The enol form (

The Fix: Acidify the Mobile Phase You must suppress the ionization and silanol interaction.[1]

-

Action: Add 0.5% to 1.0% Acetic Acid (AcOH) to both your non-polar (Hexane/Heptane) and polar (Ethyl Acetate) solvent reservoirs.[1]

-

Why it works: The excess acid keeps the silica surface protonated and forces the compound into a single protonation state, sharpening the peak significantly.[1]

Ticket #002: "I cannot separate the product from Benzyl Alcohol."

Diagnosis: Benzyl alcohol (BnOH) is the most common impurity from the transesterification synthesis.[1] Both are UV-active. In neutral solvents, the "smearing" of your product overlaps with the BnOH peak.[1]

The Fix: The "Acid-Shift" Strategy

-

Polarity Logic:

-

Protocol:

-

Use the acidified mobile phase (from Ticket #001).[1]

-

The product will elute earlier (higher

) as a sharp band.[1] -

Benzyl alcohol will elute later (lower

).[1] -

Gradient: Start at 0% EtOAc, hold for 2 CV (Column Volumes), then ramp to 20% EtOAc over 10 CV. The product usually elutes between 5-10% EtOAc.[1]

-

Ticket #003: "I see a ghost peak that isn't UV active."

Diagnosis: This is likely unreacted Ethyl 4,4,4-trifluoroacetoacetate (starting material).[1] It lacks the benzyl chromophore, so it absorbs very weakly at 254 nm (only the carbonyls absorb, and poorly).[1]

The Fix: Staining

-

Action: Do not rely solely on the UV monitor. Collect the "blank" fractions before your product and spot them on a TLC plate.

-

Visualization: Dip the plate in KMnO

(Potassium Permanganate) or PMA (Phosphomolybdic Acid) and heat. The starting material will appear as a yellow/brown spot.[1]

Module 2: Optimized Experimental Protocol

Objective: Purify 5.0 g of crude reaction mixture.

Materials:

-

Stationary Phase: High-performance spherical silica (20-40 µm).[1]

-

Mobile Phase A: Hexanes + 1% Acetic Acid.[1]

-

Mobile Phase B: Ethyl Acetate + 1% Acetic Acid.[1]

-

Loading: Dry loading on Celite or Silica is recommended to prevent band broadening.[1]

Step-by-Step Workflow:

-

Sample Preparation:

-

Column Setup:

-

Run Parameters:

| Time (CV) | % Mobile Phase B (EtOAc + Acid) | Event |

| 0 - 2 | 0% | Isocratic Hold (Elutes non-polar impurities) |

| 2 - 12 | 0% | Linear Gradient (Product elutes here) |

| 12 - 15 | 20% | Flush (Elutes Benzyl Alcohol) |

| 15 - 18 | 100% | Column Wash |

-

Post-Run Processing:

-

Pool fractions containing the product (check TLC to ensure no overlap with BnOH).[1]

-

Neutralization (Critical): Since you used acetic acid, the concentrated oil will contain residual acid.[1] Co-evaporate with Toluene (2x) or wash the combined organic fractions with Saturated NaHCO

before final drying if the compound is acid-sensitive (though this compound is generally stable).[1] Recommendation: Toluene azeotrope is gentler.

-

Module 3: Visualizing the Logic

The following diagram illustrates the decision-making process for troubleshooting this specific purification.

Figure 1: Decision tree for optimizing the purification of fluorinated

Module 4: Data & Reference Tables

Table 1: Estimated

| Compound | Visualization | ||

| Benzyl 4,4,4-trifluoro-3-oxobutanoate | 0.25 (Streaks) | 0.35 (Sharp) | UV 254 nm |

| Benzyl Alcohol (Impurity) | 0.20 | 0.20 | UV 254 nm |

| Ethyl 4,4,4-trifluoroacetoacetate | 0.40 | 0.45 | KMnO |

Table 2: Solvent Compatibility Guide

| Solvent | Role | Notes |

| Hexane / Heptane | Non-polar base | Heptane is less toxic; preferred for industrial scale.[1] |

| Ethyl Acetate | Polar modifier | Good solubility for the ester.[1] |

| Dichloromethane | Loading solvent | Excellent solubility; use for loading but avoid as main eluent if possible (UV cutoff issues).[1] |

| Acetic Acid | Additive | Mandatory for peak shape.[1] Use Glacial Acetic Acid.[1] |

| Methanol | AVOID | Can cause transesterification (loss of benzyl group) on acidic silica.[1] |

References

-

Preparation of Benzyl 3-oxo-4,4,4-trifluorobutyrate. PrepChem.com. Describes the transesterification synthesis conditions (100-180°C) and vacuum distillation purification, highlighting the thermal stability and boiling point (81-82°C at 0.2 mmHg). [Link]

-

Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Provides general strategies for "streaking" compounds and silica acidity interactions. [Link]

-

LC Troubleshooting Essentials: Peak Tailing. LCGC International. Discusses the mechanistic causes of peak tailing (silanol interactions) and the use of mobile phase modifiers.[1] [Link]

-

Synthesis of Fluorin

-Keto Esters (Analogous Chemistry). Organic Syntheses, Coll.[1] Vol. 9, p.28 (1998).[1] Describes the handling of ethyl 4,4,4-trifluoroacetoacetate, confirming the stability and reactivity profile relevant to the benzyl derivative. [Link]

Sources

Validation & Comparative

Introduction: Deciphering the Structure of Advanced Fluorinated Building Blocks

An In-Depth Comparative Guide to the ¹H NMR Spectral Analysis of Benzyl 4,4,4-trifluoro-3-oxobutanoate

In the landscape of synthetic chemistry and drug development, fluorinated compounds play a pivotal role due to their unique ability to modulate metabolic stability, lipophilicity, and binding affinity. Benzyl 4,4,4-trifluoro-3-oxobutanoate is a key β-keto ester building block, integrating the synthetically versatile keto-ester functionality with a bioisosterically significant trifluoromethyl (CF₃) group. Accurate and unambiguous structural confirmation of such molecules is paramount, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this analytical process.

This guide provides a senior-level, in-depth analysis of the ¹H NMR spectrum of benzyl 4,4,4-trifluoro-3-oxobutanoate. We will dissect its signature spectral features, explain the underlying physicochemical principles, and conduct a rigorous comparison with closely related structural analogs. This comparative approach not only facilitates confident identification but also deepens the understanding of how subtle structural modifications manifest in NMR spectra.

Part 1: The Signature ¹H NMR Spectrum of Benzyl 4,4,4-trifluoro-3-oxobutanoate

The structure of benzyl 4,4,4-trifluoro-3-oxobutanoate presents three distinct, non-equivalent proton environments in its predominant keto form. The electron-withdrawing nature of the ester, the carbonyl group, and especially the trifluoromethyl group, dictates the precise chemical shifts of these protons.

dot

Caption: Logical workflow for the structural confirmation of the target molecule via ¹H NMR.

Part 3: Experimental Protocol for High-Fidelity Data Acquisition

Acquiring a clean, high-resolution ¹H NMR spectrum is critical for accurate analysis. The following protocol is a self-validating system designed for robustness.

Objective: To obtain a publication-quality ¹H NMR spectrum of benzyl 4,4,4-trifluoro-3-oxobutanoate.

Materials:

-

Benzyl 4,4,4-trifluoro-3-oxobutanoate sample

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

High-quality 5 mm NMR tube

-

Pasteur pipette

-

Vial and spatula

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the compound into a clean, dry vial.

-

Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ (with TMS) to the vial.

-

Gently swirl the vial to ensure the sample is fully dissolved. A clear, homogeneous solution is required.

-

Transfer the solution into the NMR tube. The liquid column should be at least 4-5 cm high to ensure it is within the detection region of the NMR coil.

-

-

Instrument Setup & Calibration (on a 400 MHz or higher spectrometer):

-

Insert the sample into the spectrometer.

-

Locking: The instrument software will automatically lock onto the deuterium signal of the CDCl₃ solvent. This step is crucial as it compensates for any magnetic field drift during the experiment.

-

Shimming: Perform an automated or manual shimming procedure. This process optimizes the homogeneity of the magnetic field across the sample volume, resulting in sharp, symmetrical peaks and better resolution. Poor shimming is often the cause of broad or distorted peaks.

-

-

Spectrum Acquisition:

-

Set the spectral width to cover a range of approximately -1 to 13 ppm.

-

Use a standard 90° pulse sequence.

-

Number of Scans (NS): Set NS to 8 or 16. This is usually sufficient for a sample of this concentration. Averaging multiple scans improves the signal-to-noise ratio.

-

Relaxation Delay (D1): Set a delay of 1-2 seconds. This allows the protons to return to their equilibrium state between pulses, ensuring accurate signal integration. [1] * Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier Transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape with a flat baseline.

-

Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm. If TMS is not present, the residual solvent peak of CDCl₃ (δ 7.26 ppm) can be used. [2][3] * Integration: Integrate the area under each distinct signal. Set the integration of one of the well-resolved peaks (e.g., the benzylic singlet) to its known proton count (2.00) and normalize the other integrals relative to it.

-

Conclusion

The ¹H NMR spectrum of benzyl 4,4,4-trifluoro-3-oxobutanoate provides a unique and definitive fingerprint for its structural verification. The key diagnostic signals are the benzylic singlet at ~δ 5.25 ppm, the aromatic multiplet around δ 7.3-7.4 ppm, and most critically, the highly deshielded active methylene singlet at ~δ 4.0 ppm. This significant downfield shift of the active methylene protons is a direct and quantifiable measure of the potent inductive effect of the CF₃ group. Comparative analysis against non-fluorinated and ethyl ester analogs confirms these assignments and provides a robust framework for distinguishing this important synthetic building block from potential impurities or alternative products.

References

Sources

A Comparative Guide to Purity Analysis of Benzyl 4,4,4-Trifluoroacetoacetate: HPLC and its Alternatives

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical and agrochemical compounds, the purity of starting materials and intermediates is paramount. Benzyl 4,4,4-trifluoroacetoacetate, a key building block due to its trifluoromethyl group and reactive β-keto ester moiety, is no exception. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of benzyl 4,4,4-trifluoroacetoacetate, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind method development, present detailed protocols, and compare the performance of HPLC with alternative techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Analytical Challenge: Keto-Enol Tautomerism

A significant analytical challenge in the characterization of β-keto esters like benzyl 4,4,4-trifluoroacetoacetate is the presence of keto-enol tautomerism. The molecule exists as an equilibrium mixture of the keto and enol forms, a dynamic state influenced by solvent, pH, and temperature.[1] This phenomenon can lead to peak broadening or the appearance of multiple peaks for a single compound in chromatographic and spectroscopic analyses, necessitating careful method development to ensure accurate quantification.[1]

Primary Recommended Method: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For benzyl 4,4,4-trifluoroacetoacetate, an RP-HPLC method with UV detection is the primary recommended approach for purity assessment.

Causality Behind Experimental Choices:

-

Stationary Phase: A C18 column is the standard choice for initial method development in RP-HPLC.[2] Its nonpolar nature provides good retention for moderately polar compounds like benzyl 4,4,4-trifluoroacetoacetate. The long alkyl chains offer a high degree of hydrophobic interaction, leading to effective separation from both more polar and less polar impurities.

-